Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate
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Description
Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate is a chemical compound with the CAS Number: 1820735-32-7 . It has a molecular weight of 233.27 . The IUPAC name for this compound is ethyl 2-cyano-3-(4-(hydroxymethyl)phenyl)propanoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate is1S/C13H15NO3/c1-2-17-13(16)12(8-14)7-10-3-5-11(9-15)6-4-10/h3-6,12,15H,2,7,9H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate has a molecular weight of 233.27 .Scientific Research Applications
Crystal Packing and Interactions
Zhenfeng Zhang, Yanbo Wu, and Guisheng Zhang (2011) explored the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing unique nonhydrogen bonding interactions, such as N⋯π and O⋯π, which form distinct structural motifs in the crystalline state. These interactions are less common than direct hydrogen bonding and highlight the compound's potential in designing novel crystal structures (Zhang, Wu, & Zhang, 2011).
Renewable Building Blocks for Polybenzoxazine
Acerina Trejo-Machin et al. (2017) investigated phloretic acid, a derivative related to Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate, as a renewable building block for polybenzoxazine, a class of high-performance thermosetting polymers. Their research presents a sustainable alternative to traditional phenol-based benzoxazines, offering insights into eco-friendly material synthesis with potential applications in various industries (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Polymorphism in Pharmaceutical Compounds
Research by F. Vogt et al. (2013) on polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride highlights the importance of understanding polymorphism in pharmaceuticals. Their study, which employed spectroscopic and diffractometric techniques, underscores the complexity of pharmaceutical compounds and the need for precise analytical tools to ensure drug safety and efficacy (Vogt, Williams, Johnson, & Copley, 2013).
properties
IUPAC Name |
ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)12(8-14)7-10-3-5-11(9-15)6-4-10/h3-6,12,15H,2,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZMCAUQHBHMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)CO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate |
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